Cas no 2200428-97-1 (N-[3-[4-(2-Chlorophenyl)-1-piperazinyl]-3-oxopropyl]-2-propenamide)
![N-[3-[4-(2-Chlorophenyl)-1-piperazinyl]-3-oxopropyl]-2-propenamide structure](https://it.kuujia.com/scimg/cas/2200428-97-1x500.png)
2200428-97-1 structure
Nome del prodotto:N-[3-[4-(2-Chlorophenyl)-1-piperazinyl]-3-oxopropyl]-2-propenamide
N-[3-[4-(2-Chlorophenyl)-1-piperazinyl]-3-oxopropyl]-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide
- EN300-26578127
- Z1477458416
- 2200428-97-1
- N-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}prop-2-enamide
- N-[3-[4-(2-Chlorophenyl)-1-piperazinyl]-3-oxopropyl]-2-propenamide
-
- Inchi: 1S/C16H20ClN3O2/c1-2-15(21)18-8-7-16(22)20-11-9-19(10-12-20)14-6-4-3-5-13(14)17/h2-6H,1,7-12H2,(H,18,21)
- Chiave InChI: XWPJSUYAFCYOHE-UHFFFAOYSA-N
- Sorrisi: C(NCCC(N1CCN(C2=CC=CC=C2Cl)CC1)=O)(=O)C=C
Proprietà calcolate
- Massa esatta: 321.1244046g/mol
- Massa monoisotopica: 321.1244046g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 22
- Conta legami ruotabili: 5
- Complessità: 408
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 52.6Ų
Proprietà sperimentali
- Densità: 1.223±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 576.2±50.0 °C(Predicted)
- pka: 14.57±0.46(Predicted)
N-[3-[4-(2-Chlorophenyl)-1-piperazinyl]-3-oxopropyl]-2-propenamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26578127-1.0g |
2200428-97-1 | 90% | 1.0g |
$0.0 | 2023-07-09 | ||
Enamine | EN300-26578127-1g |
2200428-97-1 | 90% | 1g |
$0.0 | 2023-09-14 |
N-[3-[4-(2-Chlorophenyl)-1-piperazinyl]-3-oxopropyl]-2-propenamide Letteratura correlata
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
2200428-97-1 (N-[3-[4-(2-Chlorophenyl)-1-piperazinyl]-3-oxopropyl]-2-propenamide) Prodotti correlati
- 2138518-64-4(1-(3-Ethylpiperidin-3-yl)-3-(3-methylbutan-2-yl)urea)
- 1805557-62-3(2-Amino-4-bromo-6-(trifluoromethoxy)benzenesulfonamide)
- 2776849-00-2(4-Amino-2-(4-aminomethyl-phenyl)-5-isopropyl-2H-pyrazole-3-carboxylic acid amide)
- 1333385-97-9(1,3-Bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide)
- 1217070-20-6(N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-fluorobenzamide hydrochloride)
- 428844-61-5(2-(N-methyl4-methylbenzenesulfonamido)-N-(2-methylphenyl)acetamide)
- 35179-36-3(Benzoic acid, 4-[(1-oxononyl)oxy]-)
- 1250672-89-9(2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide)
- 1003639-34-6(4-Ethyl-1,4lambda5-azaphosphinan-4-one)
- 869464-85-7(4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
